![molecular formula C5H4F8O2 B6341831 1H,5H-Octafluoropentanal hydrate CAS No. 84336-22-1](/img/structure/B6341831.png)
1H,5H-Octafluoropentanal hydrate
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Overview
Description
Synthesis Analysis
1H,5H-Octafluoropentanal hydrate is synthesized by the oxidation of perfluoropentane with potassium permanganate or chromic acid. The resulting aldehyde is then hydrated to yield the hydrate form.Molecular Structure Analysis
The molecular formula of 1H,5H-Octafluoropentanal hydrate is C5H4F8O2 . It has a molecular weight of 248.07 g/mol .Physical And Chemical Properties Analysis
The physical properties of 1H,5H-Octafluoropentanal hydrate include a boiling point of 136-138°C, a melting point of 70-71°C, and a density of 1.56 g/mL. It has a strong odor and is highly reactive with water, alcohols, and amines.Scientific Research Applications
Environmental Science Applications
In environmental science, the study of gas hydrates, including those similar to 1H,5H-Octafluoropentanal hydrate , is significant. They are explored for their potential uses in energy resources, conversion processes, and fire safety . The unique properties of fluorinated compounds like 1H,5H-Octafluoropentanal hydrate could contribute to the development of environmentally friendly technologies due to their stability and reaction kinetics.
Analytical Chemistry
In analytical chemistry, 1H,5H-Octafluoropentanal hydrate could be used as a reagent or a standard for calibrating instruments due to its defined structure and properties. It may serve in the development of new analytical methods for detecting fluorinated compounds or in the synthesis of complex molecules .
Pharmacology
While specific applications in pharmacology for 1H,5H-Octafluoropentanal hydrate are not detailed in the available literature, fluorinated compounds are generally of interest in drug development. Their incorporation into pharmaceuticals can alter drug properties, such as metabolic stability and membrane permeability .
Biochemistry
In biochemistry, fluorinated compounds like 1H,5H-Octafluoropentanal hydrate can be used to study enzyme mechanisms or as building blocks for synthesizing biomolecules. The presence of fluorine atoms can provide insights into the interactions within biological systems due to their unique electronic properties .
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanal;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O.H2O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14;/h1-2H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCCEUZASUMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023152 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoropentanal hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,5H-Octafluoropentanal hydrate | |
CAS RN |
1208950-63-3 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoropentanal hydrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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